REACTION_CXSMILES
|
O.[N-:2]=[N+]=[N-].[Na+].[C:6](Cl)(=[O:17])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH2:16].C[C:20](C)=[O:21]>>[C:6]([N:2]=[C:20]=[O:21])(=[O:17])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH2:16] |f:1.2|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
45.5 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
101.4 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC=C)(=O)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a completely homogeneous solution was prepared
|
Type
|
ADDITION
|
Details
|
To this was added dropwise in small portions a solution
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
ADDITION
|
Details
|
this addition
|
Type
|
CUSTOM
|
Details
|
from 10 to 15° C
|
Type
|
STIRRING
|
Details
|
Stirring at around 12° C.
|
Type
|
ADDITION
|
Details
|
after the completion of addition
|
Type
|
CUSTOM
|
Details
|
The solution was then transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the aqueous and organic layers were separated
|
Type
|
ADDITION
|
Details
|
The organic layer was slowly added to 500 mL of toluene
|
Type
|
CUSTOM
|
Details
|
held at 60° C.
|
Type
|
STIRRING
|
Details
|
by stirring for 3 hours in the temperature range from 50 to 60° C
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
The toluene was distilled off
|
Type
|
DISTILLATION
|
Details
|
distillation in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCC=C)(=O)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |